- Method for synthesizing N-aryl carbazole compound by reaction of carbazole with aryl hydrazine and transition metal as catalyst, China, , ,
Cas no 94994-62-4 (2-Bromo-9-phenyl-9H-carbazole)
2-Bromo-9-phenyl-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-9-phenyl-9H-carbazole
- 2-Bromo-9-phenylcarbazole
- 2-Bromo-N-phenylcarbazole
- 2-bromo-9H-xanthen-9-one
- 2-bromo-xanthen-9-one
- 2-bromoxanthone
- 4-bromoxanthone
- 9H-Xanthen-9-one,2-bromo
- 2-Bromo-9-phenyl-9H-carbazole (ACI)
- Carbazole, 2-bromo-9-phenyl- (7CI)
- SB66325
- DS-9298
- 2-Bromo-9-phenyl-9H-carbazole, 99%
- SOODLDGRGXOSTA-UHFFFAOYSA-N
- 2-Bromo-9-phenyl-9H-carbazol
- CS-0030782
- 2-bromo-9-phenyl-carbazole
- 94994-62-4
- DB-313763
- SY037134
- 2-Brom-xanthen-9-on
- AKOS022190127
- MFCD24387061
- B4439
- SCHEMBL905051
- AC-28764
-
- MDL: MFCD24387061
- Inchi: 1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H
- InChI Key: SOODLDGRGXOSTA-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(C3C(N2C2C=CC=CC=2)=CC=CC=3)=CC=1
Computed Properties
- Exact Mass: 321.01500
- Monoisotopic Mass: 321.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 4.9Ų
Experimental Properties
- Density: 1.39
- Melting Point: 88.0 to 92.0 deg-C
- PSA: 4.93000
- LogP: 5.54620
2-Bromo-9-phenyl-9H-carbazole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-Bromo-9-phenyl-9H-carbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-9-phenyl-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119072-25g |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98% | 25g |
$391.88 | 2023-08-31 | |
| TRC | B678358-50mg |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678358-100mg |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678358-500mg |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 500mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM219970-5g |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98% | 5g |
$122 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4439-1g |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98.0%(GC&N) | 1g |
¥80.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4439-5g |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98.0%(GC&N) | 5g |
¥245.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZJ999-1g |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98% | 1g |
111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZJ999-5g |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98% | 5g |
451CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZJ999-250mg |
2-Bromo-9-phenyl-9H-carbazole |
94994-62-4 | 98% | 250mg |
52CNY | 2021-05-08 |
2-Bromo-9-phenyl-9H-carbazole Production Method
Production Method 1
Production Method 2
- Novel organic electroluminescent compounds and organic electroluminescent devices comprising compounds thereof, Korea, , ,
Production Method 3
- A novel combination of a host compound and a dopant compound and an organic electroluminescence device comprising the same, Korea, , ,
Production Method 4
- Organic light emitting compound having multifused ring for organic electroluminescent device, Korea, , ,
Production Method 5
- Carbazole containing iridium complexes demonstrating broadband emission through controlled geometric distortion and applications thereof, United States, , ,
Production Method 6
- Aromatic hole injecting or transporting material for organic electroluminescent device, Korea, , ,
Production Method 7
- Preparation of carbazole-containing arylamine compounds for organic electroluminescent devices, Korea, , ,
Production Method 8
- Aromatic electroluminescent compounds for organic electroluminescent device, Korea, , ,
Production Method 9
- Preparation of thiophene derivatives for perovskite solar cells, China, , ,
Production Method 10
- Aromatic compound as hole transport layer materials for organic electroluminescent device, Korea, , ,
Production Method 11
- Carbazole-based coplanar molecule (CmInF) as a universal host for multi-color electrophosphorescent devices, Journal of Materials Chemistry, 2012, 22(1), 215-224
Production Method 12
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Production Method 13
- Novel compounds for organic electronic materials for organic electroluminescent devices, Korea, , ,
Production Method 14
- Triphenylene conjugated heterocyclic compounds organic electroluminescent compounds for organic electroluminescent devices, World Intellectual Property Organization, , ,
Production Method 15
- Carbazole compounds for organic electric element materials and electronic device thereby, Korea, , ,
Production Method 16
- Compound for organic electroluminescent device and organic electroluminescent device comprising the same, World Intellectual Property Organization, , ,
2-Bromo-9-phenyl-9H-carbazole Raw materials
2-Bromo-9-phenyl-9H-carbazole Preparation Products
2-Bromo-9-phenyl-9H-carbazole Suppliers
2-Bromo-9-phenyl-9H-carbazole Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Bromo-9-phenyl-9H-carbazole
Professional Introduction to 2-Bromo-9-phenyl-9H-carbazole (CAS No. 94994-62-4)
2-Bromo-9-phenyl-9H-carbazole, with the chemical formula C19H13BrN2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule, identified by its CAS number 94994-62-4, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The presence of both bromine and phenyl substituents on the carbazole core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The carbazole scaffold is a well-known pharmacophore, frequently encountered in natural products and pharmaceuticals, owing to its ability to interact with biological targets. Among the various derivatives, 2-Bromo-9-phenyl-9H-carbazole stands out for its potential in developing novel therapeutic agents. Recent studies have highlighted its role in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
In the realm of medicinal chemistry, this compound has been explored for its ability to modulate biological pathways. For instance, researchers have utilized 2-Bromo-9-phenyl-9H-carbazole as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with various diseases. By designing molecules that selectively inhibit these kinases, scientists aim to develop treatments that can effectively halt or reverse disease progression.
The bromine atom in 2-Bromo-9-phenyl-9H-carbazole serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the creation of libraries of compounds with tailored biological activities. Such methodologies are integral to high-throughput screening programs aimed at identifying lead compounds for drug development.
Recent advancements in computational chemistry have also facilitated the rational design of derivatives of 2-Bromo-9-phenyl-9H-carbazole. Molecular modeling techniques enable researchers to predict the binding modes of these compounds with target proteins, thereby guiding the optimization process. This approach has been particularly effective in designing molecules with improved potency and selectivity, reducing off-target effects.
The phenyl group attached to the carbazole ring contributes to the compound's hydrophobicity, which can influence its solubility and bioavailability. This characteristic is particularly important in drug design, where optimizing pharmacokinetic properties is essential for therapeutic efficacy. Researchers have been exploring strategies to enhance the solubility of carbazole derivatives by incorporating additional polar functional groups while maintaining their biological activity.
In material science, 2-Bromo-9-phenyl-9H-carbazole has shown promise as a building block for organic semiconductors. The conjugated system of the carbazole moiety facilitates electron delocalization, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent allows for further modifications that can fine-tune the electronic properties of these materials.
The synthesis of 2-Bromo-9-phenyl-9H-carbazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 9-anthrylcarbazole followed by coupling with phenylboronic acid under palladium catalysis. This method leverages well-established protocols in organic synthesis, ensuring reproducibility and scalability.
The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly adopting catalytic methods that minimize waste and energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been explored to improve efficiency while maintaining high yields.
The biological activity of derivatives of 2-Bromo-9-phenyl-9H-carbazole has been extensively studied in recent years. In particular, derivatives bearing additional nitrogen-containing heterocycles have shown potent activity against bacterial pathogens. These findings underscore the importance of structural diversity in drug discovery and highlight the potential of carbazole-based scaffolds.
In conclusion, 2-Bromo-9-phenyl-9H-carbazole (CAS No. 94994-62-4) is a multifaceted compound with significant applications across multiple disciplines. Its versatility as a synthetic intermediate and its potential as a pharmacophore make it an invaluable tool for researchers in medicinal chemistry, materials science, and beyond. As our understanding of its properties continues to evolve, so too will its applications in addressing some of today's most pressing scientific challenges.
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